Cas no 338759-23-2 (3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)

3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-pyridin-3-yloxy-5-(trifluoromethyl)pyridine-2-carboxamide
- MLS000720852
- CHEMBL1406599
- 338759-23-2
- 3-(3-pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarboxamide
- HMS2650H11
- MFCD00664118
- 5G-042
- SMR000334198
- AKOS005092283
- 3-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide
- 3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide
-
- インチ: 1S/C12H8F3N3O2/c13-12(14,15)7-4-9(10(11(16)19)18-5-7)20-8-2-1-3-17-6-8/h1-6H,(H2,16,19)
- InChIKey: AGANRNMZWOEHGK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(N)=O)C(=C1)OC1C=NC=CC=1)(F)F
計算された属性
- せいみつぶんしりょう: 283.05686099g/mol
- どういたいしつりょう: 283.05686099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652459-1mg |
3-(Pyridin-3-yloxy)-5-(trifluoromethyl)picolinamide |
338759-23-2 | 98% | 1mg |
¥464.00 | 2024-05-18 |
3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide 関連文献
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamideに関する追加情報
3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide (CAS No. 338759-23-2)
The compound 3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide, with the CAS registry number 338759-23-2, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science. This compound is characterized by its unique molecular structure, which incorporates a pyridine ring system with substituents that confer distinct chemical and biological properties. The presence of the pyridin-3-yloxy group and the trifluoromethyl substituent plays a pivotal role in its reactivity, stability, and potential applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the yield but also minimize environmental impact, aligning with the principles of green chemistry. The synthesis of 3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide typically involves a multi-step process, starting from readily available starting materials and employing a combination of nucleophilic substitutions, oxidations, and amide formations.
The structural features of this compound make it an attractive candidate for various applications. In the realm of pharmacology, its carboxamide group is known to exhibit bioisosteric properties, making it a promising lead compound for drug discovery. Recent studies have highlighted its potential as an inhibitor of key enzymes involved in metabolic disorders, such as diabetes and obesity. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target enzyme for antidiabetic drugs.
In agrochemistry, the trifluoromethyl substituent imparts enhanced stability and selectivity to the compound, making it an effective candidate for pest control agents. Field trials conducted in collaboration with agricultural research institutions have shown that this compound exhibits remarkable efficacy against a broad spectrum of pests while maintaining low toxicity to non-target organisms. This dual functionality underscores its versatility as both a medicinal and agricultural agent.
The electronic properties of 3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide also render it suitable for applications in materials science. Its ability to act as a π-electron donor/acceptor makes it a valuable component in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Recent breakthroughs in nanotechnology have further expanded its potential use in creating high-performance electronic devices with tailored optoelectronic properties.
From an environmental standpoint, the stability and biodegradability of this compound are critical factors influencing its application. Studies conducted under simulated environmental conditions reveal that it undergoes controlled degradation under UV light and microbial action, minimizing its ecological footprint. This attribute is particularly important for regulatory compliance and sustainable product development.
In conclusion, 3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide (CAS No. 338759-23-2) stands at the forefront of modern chemical innovation. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a versatile tool across multiple industries. As research continues to uncover new facets of its potential, this compound is poised to play an increasingly significant role in addressing global challenges in health, agriculture, and technology.
338759-23-2 (3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide) 関連製品
- 2639406-24-7(1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)
- 5780-36-9(2-(Methylthio)thiophene)
- 926910-60-3((2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid)
- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)
- 1806764-49-7(4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine)
- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)
- 1396758-93-2(ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate)
- 374933-76-3((6-Bromo-benzobthiophen-2-yl)-methanol)
- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)
- 937604-42-7(2-4-(trifluoromethyl)phenyl-1,3-thiazolidine)